2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride
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Description
“2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride” is a compound with the molecular formula C10H16ClNO3 . It is a derivative of dimethoxybenzene .
Synthesis Analysis
The synthesis of this compound might involve the hexamethylenetetramine route followed by hydrochloric acid hydrolysis of the quaternary ammonium salt .Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-1-(3,4-dimethoxyphenyl)ethanol hydrochloride . The InChI code is 1S/C10H15NO3.ClH/c1-13-9-4-3-7 (8 (12)6-11)5-10 (9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 233.69 g/mol . The computed properties include a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Lignin Model Compound Acidolysis
A study explored the acidolysis mechanism of lignin model compounds, focusing on a C6-C2-type model compound, which showed a distinct mechanism from its C6-C3 analogue. The presence of a γ-hydroxymethyl group was found significant in this process, suggesting a unique route of benzyl-cation-type intermediates during lignin acidolysis T. Yokoyama, (2015).
Bioorganometallic Chemistry
The bioorganometallic chemistry of metallocene dichloride, a compound related to 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride, has been extensively studied for its catalytic properties in organic synthesis and polymer chemistry. This review summarized key results on the biological chemistry of molybdocene dichloride, highlighting its potential under physiological conditions and its interaction with various biological molecules Jenny B. Waern, M. Harding, (2004).
properties
IUPAC Name |
2-amino-1-(3,4-dimethoxyphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOXFFYCHQDIOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride | |
CAS RN |
15471-89-3 |
Source
|
Record name | 3,4-Dimethoxyphenylethanolamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015471893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIMETHOXYPHENYLETHANOLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LV73B8MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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